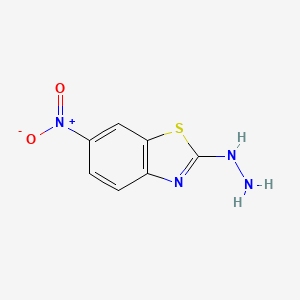
1-(Triisopropylsilyl)-1-propyne
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(Triisopropylsilyl)-1-propyne” has been reported. For instance, the synthesis of a persistent triisopropylsilylethynyl substituted tri(9-anthryl)methyl radical has been described . Another example is the practical synthesis of a chiral ynamide, where 1-bromo-2-triisopropylsilylacetylene was used .
Scientific Research Applications
Synthesis of 1,14-diaza5helicene
This compound is used in the synthesis of 1,14-diaza5helicene , which is a type of helicene. Helicenes are polycyclic aromatic compounds with a spiral structure and have potential applications in organic electronics and photonics due to their unique optical properties .
Synthesis of 1- and 2-aza6helicene
It is also used in the synthesis of 1- and 2-aza 6helicene through a [2+2+2] cobalt-catalyzed trimerization strategy . Aza6helicenes are nitrogen-containing helicenes that could have interesting applications due to their heteroaromatic nature.
Safety and Hazards
Mechanism of Action
Target of Action
1-(Triisopropylsilyl)-1-propyne is a chemical compound that is used in various chemical reactions. It’s important to note that the targets can vary depending on the specific reaction in which this compound is involved .
Mode of Action
They can protect reactive sites in a molecule during a chemical reaction, and then be removed afterwards .
Biochemical Pathways
It’s known that silyl groups can play a role in various biochemical pathways, particularly in reactions involving silicon-containing compounds .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly affect its bioavailability and overall effect in the body .
Result of Action
It’s known that silyl groups can protect reactive sites in a molecule during a chemical reaction, potentially influencing the final product of the reaction .
Action Environment
The action, efficacy, and stability of 1-(Triisopropylsilyl)-1-propyne can be influenced by various environmental factors. For example, the presence of other reactants, the temperature, and the pH can all affect the outcome of the reactions in which this compound is involved .
properties
IUPAC Name |
tri(propan-2-yl)-prop-1-ynylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEZWWXTHRGNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399058 | |
| Record name | 1-(Triisopropylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82192-57-2 | |
| Record name | 1-(Triisopropylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(triisopropylsilyl)-1-propyne in the synthesis of 1,3-bis(triisopropylsilyl)propyne?
A1: While not explicitly stated, it is highly probable that 1-(triisopropylsilyl)-1-propyne acts as an intermediate in the synthesis of 1,3-bis(triisopropylsilyl)propyne. The reaction likely involves the deprotonation of 1-(triisopropylsilyl)-1-propyne to form 3-Lithio-1-triisopropylsilyl-1-propyne, which then reacts with Triisopropylsilyl Trifluoromethanesulfonate to yield the final product []. This assumption is based on the common use of lithiated alkynes as nucleophiles in organic synthesis.
Q2: Can we predict the reactivity of 1-(triisopropylsilyl)-1-propyne based on the information provided?
A2: The abstracts highlight that 3-Lithio-1-triisopropylsilyl-1-propyne acts as a "functionalized nucleophilic C3 building block [, ]." This suggests that the C3 carbon in both 1-(triisopropylsilyl)-1-propyne and its lithiated derivative possesses nucleophilic character. The bulky triisopropylsilyl group likely influences the reactivity and selectivity of these compounds, potentially favoring reactions where steric hindrance plays a role.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)



![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)







